molecular formula C14H28N2 B12674715 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine CAS No. 85586-55-6

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine

Cat. No.: B12674715
CAS No.: 85586-55-6
M. Wt: 224.39 g/mol
InChI Key: ZMGAJHDCQTWMMT-UHFFFAOYSA-N
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Description

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is an organic compound with the molecular formula C13H26N2 It is a derivative of cyclohexylamine, featuring two cyclohexane rings connected by a methylene bridge, with an amino group attached to one of the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine typically involves the reaction of 4-methylcyclohexanone with 4-aminocyclohexylmethanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a catalyst like palladium on carbon. The reaction conditions include a solvent such as methanol or ethanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(cyclohexylamine): Similar structure but with two amino groups.

    Bis(4-aminocyclohexyl)methane: Another related compound with two amino groups attached to cyclohexane rings.

Uniqueness

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

85586-55-6

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

3-[(4-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine

InChI

InChI=1S/C14H28N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h10-14H,2-9,15-16H2,1H3

InChI Key

ZMGAJHDCQTWMMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1CC2CCC(CC2)N)N

Origin of Product

United States

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